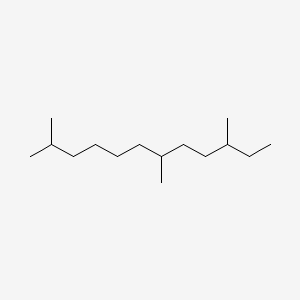
2,7,10-Trimethyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,10-trimethyldodecane is an alkane that is dodecane substituted by methyl groups at positions 2, 7 and 10. It has a role as a human metabolite. It derives from a hydride of a dodecane.
2, 7, 10-Trimethyldodecane, also known as N-amidinophenylphthalimide, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, 2, 7, 10-trimethyldodecane is considered to be a hydrocarbon lipid molecule. 2, 7, 10-Trimethyldodecane is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 2, 7, 10-Trimethyldodecane can be biosynthesized from dodecane.
Applications De Recherche Scientifique
Renewable Fuel Research
2,7,10-Trimethyldodecane, similar to its close variant 2,6,10-trimethyl dodecane, shows promise as a renewable biofuel. It has been studied for its potential as an alternative to aviation kerosene or diesel due to its favorable properties like lower freezing point and higher cetane number. This makes it suitable for blending with conventional aviation kerosene in propulsion engines, contributing to the development of more environmentally friendly fuels (Yu & Gou, 2019).
Biomedical Applications
The trimethyl lock design element, which 2,7,10-Trimethyldodecane can be a part of, has been used in the creation of new classes of latent fluorophores. These fluorophores, stable in biological environments but reactive under specific conditions, have wide applications in biochemical and biological research, such as in cell imaging and diagnostics (Chandran, Dickson, & Raines, 2005).
Biomarker Research
In the field of disease diagnosis, compounds like 2,7,10-Trimethyldodecane have been identified in breath metabolite profiling. Such metabolites are potential biomarkers for diseases like type 2 diabetes mellitus. This approach offers a non-invasive diagnostic tool, leveraging the distinct metabolic signatures identifiable through advanced analytical techniques (Yan et al., 2014).
Biodegradable Materials
In the realm of biodegradable materials, derivatives of compounds like 2,7,10-Trimethyldodecane are explored for their potential in creating eco-friendly polymers. These materials have a wide range of applications in medical devices and other areas where biodegradability and environmental sustainability are key considerations (Fukushima, 2016).
Propriétés
Numéro CAS |
74645-98-0 |
|---|---|
Nom du produit |
2,7,10-Trimethyldodecane |
Formule moléculaire |
C15H32 |
Poids moléculaire |
212.41 g/mol |
Nom IUPAC |
2,7,10-trimethyldodecane |
InChI |
InChI=1S/C15H32/c1-6-14(4)11-12-15(5)10-8-7-9-13(2)3/h13-15H,6-12H2,1-5H3 |
Clé InChI |
JCJGCZBSINPZAJ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(C)CCCCC(C)C |
SMILES canonique |
CCC(C)CCC(C)CCCCC(C)C |
Autres numéros CAS |
74645-98-0 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



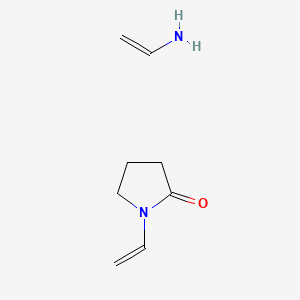
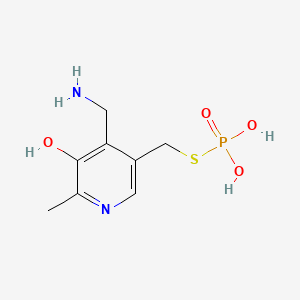
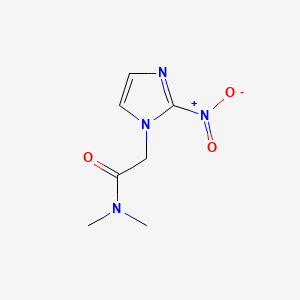
![4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1202827.png)
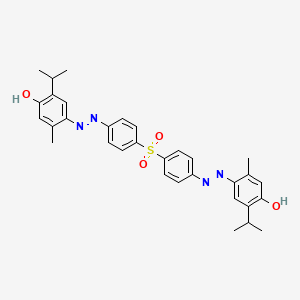
![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)
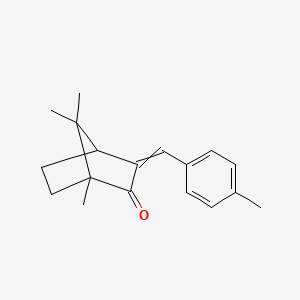
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)
![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)
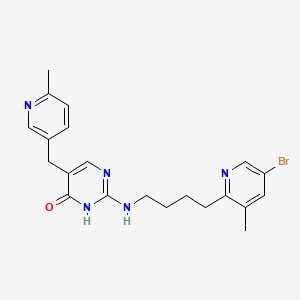

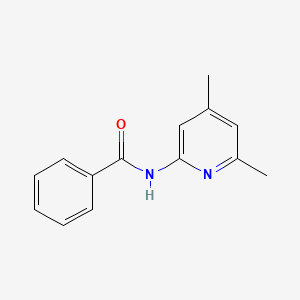
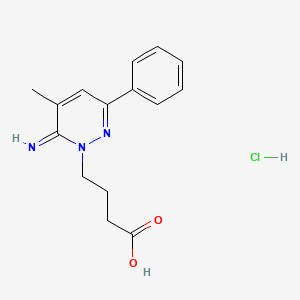
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(thiophene-2-carbonyl)phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B1202843.png)